(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C15H13ClN It is a derivative of biphenyl, featuring an ethynyl group and a methanamine group attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of 4-Ethynylbiphenyl: This can be achieved through a palladium-catalyzed cross-coupling reaction between 4-bromobiphenyl and ethynyltrimethylsilane, followed by deprotection of the ethynyl group.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanamine hydrochloride would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of a nitro group would produce an amine .
Wissenschaftliche Forschungsanwendungen
(4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable covalent bonds with other molecules. The methanamine group can act as a nucleophile, participating in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethynylbiphenyl: Lacks the methanamine group but shares the ethynyl-biphenyl structure.
(4- (1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride: Contains a tetrazine ring instead of the biphenyl structure.
Uniqueness
(4’-Ethynyl-[1,1’-biphenyl]-4-yl)methanamine hydrochloride is unique due to the presence of both the ethynyl and methanamine groups, which confer distinct reactivity and potential for diverse applications in various fields of research .
Eigenschaften
Molekularformel |
C15H14ClN |
---|---|
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
[4-(4-ethynylphenyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C15H13N.ClH/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15;/h1,3-10H,11,16H2;1H |
InChI-Schlüssel |
OVVGYKDQZTXFMN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.